9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is an organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a phenyl group and a hexahydro-xanthene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves the condensation of 2-hydroxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The xanthene core can exhibit fluorescence, making it useful for imaging and diagnostic applications.
Medicine
Pharmacologically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the phenyl group and the xanthene core can interact with biological targets, leading to various biological effects.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable, colored compounds makes it valuable in textile and printing industries.
Mechanism of Action
The mechanism of action of 9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the xanthene core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-phenylxanthene-1,8-dione
- 3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 9-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Uniqueness
Compared to similar compounds, 9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione stands out due to the presence of both a phenyl group and a hexahydro-xanthene core. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
9-phenyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c20-13-8-4-10-15-18(13)17(12-6-2-1-3-7-12)19-14(21)9-5-11-16(19)22-15/h1-3,6-7,17H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNGVFFDAIAPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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